molecular formula C9H13ClNO3P B054434 Phaclofen CAS No. 114012-12-3

Phaclofen

Cat. No.: B054434
CAS No.: 114012-12-3
M. Wt: 249.63 g/mol
InChI Key: VSGNGLJPOGUDON-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phaclofen, also known as phosphonobaclofen, is a selective antagonist for the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a family of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

As a selective antagonist for the GABA B receptor, this compound works by binding to these receptors and blocking their action . This prevents the normal function of GABA neurotransmitters, which typically act to inhibit neuronal activity in the brain.

Biochemical Pathways

By blocking these receptors, this compound can disrupt this neurotransmission, potentially affecting a variety of neurological processes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on GABA B receptors. By blocking these receptors, this compound can disrupt inhibitory neurotransmission in the brain. This can lead to increased neuronal activity, potentially resulting in various neurological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other substances in the body that can bind to GABA B receptors may affect the action of this compound. Additionally, factors such as pH and temperature could potentially affect the stability of this compound . .

Preparation Methods

Phaclofen can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 4-chlorophenyl-2-aminopropane, which is subsequently reacted with phosphorus trichloride and water to yield this compound

Chemical Reactions Analysis

Phaclofen undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.

    Substitution: this compound can undergo substitution reactions, particularly at the amino and phosphonic acid groups, to form new compounds with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Phaclofen has several scientific research applications, including:

Comparison with Similar Compounds

Phaclofen is similar to other GABA B receptor antagonists, such as CGP 35348 and CGP 62349 . this compound is unique in its structure, containing a phosphonic acid group, which distinguishes it from other antagonists that typically contain carboxylic acid groups. This structural difference may contribute to its specific binding properties and biological effects.

Similar compounds include:

This compound’s uniqueness lies in its selective antagonism of the GABA B receptor and its specific chemical structure, which provides valuable insights into the physiological roles of GABA B receptors and potential therapeutic applications.

Properties

IUPAC Name

[3-amino-2-(4-chlorophenyl)propyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClNO3P/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGNGLJPOGUDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CP(=O)(O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871598
Record name P-​[3-​Amino-​2-​(4-​chlorophenyl)​propyl]​-Phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114012-12-3
Record name Phaclofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114012-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phaclofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114012123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-​[3-​Amino-​2-​(4-​chlorophenyl)​propyl]​-Phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Amino-2-(4-chlorophenyl)propyl)-phosphonic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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